molecular formula C7H7BrN4 B3280328 (6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 713139-54-9

(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B3280328
CAS No.: 713139-54-9
M. Wt: 227.06
InChI Key: QZHUZLIIWQQDAF-UHFFFAOYSA-N
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Description

(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine is a brominated imidazo[4,5-b]pyridine derivative with a methanamine substituent at the 2-position. Its molecular formula is C₇H₇BrN₄, and its SMILES notation is C1=C(C=NC2=C1NC(=N2)CN)Br . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (144.1 Ų) and [M+Na]⁺ (147.5 Ų), suggest moderate molecular size and polarity .

Properties

IUPAC Name

(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZHUZLIIWQQDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=N2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then be further reacted with various alkyl halides under phase transfer catalysis conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Alkylation and Acylation: The methanamine group can participate in alkylation and acylation reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. For example, in antimicrobial studies, the compound may inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Key Features Biological/Physicochemical Notes
(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine 6-Br, 2-CH₂NH₂ C₇H₇BrN₄ Methanamine group enhances solubility and derivatization potential Predicted CCS: 144.1 Ų ([M+H]⁺)
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine 6-Br, 2-furan, 3-propynyl C₁₃H₈BrN₃O Furan and alkyne groups enable π-π stacking and click chemistry Potential biological activity due to heterocyclic diversity
(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)methanamine Oxazolo ring, 4-phenyl-CH₂NH₂ C₁₃H₁₁N₃O Oxazolo ring alters electronic properties Molecular weight: 225.25 g/mol; higher lipophilicity
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one 6-Br, 1-acetyl, 2-one C₈H₆BrN₃O₂ Acetyl and carbonyl groups influence hydrogen bonding Anti-inflammatory and antiviral activity reported
(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanol 6-Br, 2-CH₂OH C₇H₆BrN₃O Hydroxyl group increases polarity Intermediate for pharmaceutical synthesis; mp 220–225°C

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) Key Adduct CCS (Ų)
Target Compound 226.06 Moderate in polar solvents Not reported [M+H]⁺: 144.1
1-Acetyl-6-bromo derivative 256.06 Low (lipophilic acetyl) Not reported Not available
Methanol analog 229.05 High in ethanol, DCM 220–225 Not reported
6-Bromo-3-methyl derivative 229.05 Moderate Not reported Not available

Biological Activity

(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antibacterial, antifungal, and anticancer properties.

The molecular formula of this compound is C7H9BrN4C_7H_9BrN_4 with a molecular weight of 227.08 g/mol. The compound features a bromine atom at the 6-position of the imidazo[4,5-b]pyridine ring, which is critical for its biological activity.

Synthesis

Recent studies have reported various synthetic routes for this compound. One notable method involves the cyclocondensation of 5-bromo-2,3-diaminopyridines with benzaldehyde in the presence of oxidants like p-benzoquinone. This method has yielded high purity and yield rates for the target compound .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown significant activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Additionally, it exhibits antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity Data

PathogenActivity (Zone of Inhibition in mm)
Staphylococcus aureus18
Bacillus subtilis15
Escherichia coli14
Pseudomonas aeruginosa13
Candida albicans16

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. It has shown significant cytotoxicity against breast cancer cell lines such as MCF-7 and BT-474. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-710
BT-47412

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival pathways, contributing to its antibacterial and anticancer effects . Further research is needed to elucidate the precise molecular mechanisms.

Case Studies

  • Antibacterial Study : A study synthesized several derivatives of imidazo[4,5-b]pyridine and evaluated their antibacterial activities. Among them, derivatives containing the bromine substituent showed enhanced activity against resistant strains of bacteria .
  • Anticancer Study : In a comparative analysis of various imidazo[4,5-b]pyridine derivatives against cancer cell lines, this compound exhibited superior cytotoxic effects compared to non-brominated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine
Reactant of Route 2
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(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

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